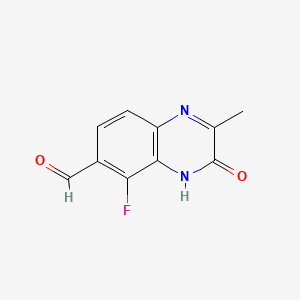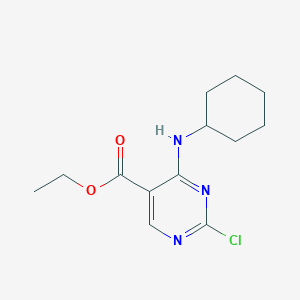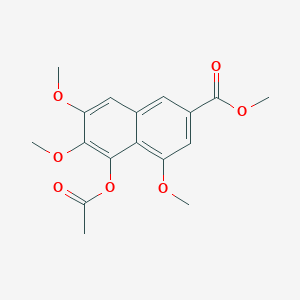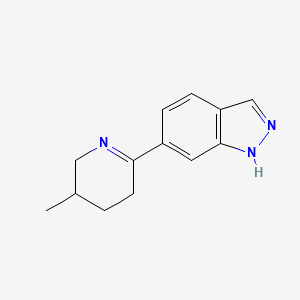
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate is an organic compound that features a unique structure combining a propyl ester with a tetrahydropyran ring and a pent-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate typically involves the reaction of tetrahydropyran derivatives with propargyl alcohols under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing cyclic ethers like tetrahydropyrans.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate . These catalysts facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins, yielding high amounts of the desired cyclic ethers under relatively mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted esters or ethers.
Applications De Recherche Scientifique
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate involves its interaction with molecular targets through its functional groups. The tetrahydropyran ring can participate in hydrogen bonding and other interactions, while the alkyne moiety can undergo cycloaddition reactions . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in organic synthesis and as a reducing agent.
2H-Pyran-2-ol, tetrahydro-: A related compound with similar structural features.
4-[(2-Tetrahydropyran-2-yl)oxy]phenol: Another compound with a tetrahydropyran ring, used in various chemical applications.
Uniqueness
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate is unique due to its combination of a propyl ester, tetrahydropyran ring, and pent-2-ynoate moiety
Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
propyl 5-(oxan-2-yloxy)pent-2-ynoate |
InChI |
InChI=1S/C13H20O4/c1-2-9-15-12(14)7-3-5-10-16-13-8-4-6-11-17-13/h13H,2,4-6,8-11H2,1H3 |
Clé InChI |
AVFCYRFMIKRLRN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C#CCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)




![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)




